molecular formula C11H12O B1594781 4-Pentenophenone CAS No. 3240-29-7

4-Pentenophenone

Cat. No.: B1594781
CAS No.: 3240-29-7
M. Wt: 160.21 g/mol
InChI Key: KYGSYTRHCDNSGS-UHFFFAOYSA-N
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Description

4-Pentenophenone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Detection and Impact Research on benzophenone derivatives, closely related to 4-Pentenophenone, highlights their widespread occurrence in aquatic environments and the potential risks they pose to aquatic life. One study discusses the UV-absorber benzophenone-4 (BP-4), detailing its alteration of gene transcripts related to hormonal pathways in zebrafish, indicating potential ecological and toxicological effects (Zucchi, Blüthgen, Ieronimo, & Fent, 2011). Another study evaluates the presence and potential endocrine-disrupting effects of BP-3 in various environmental samples, suggesting the need for further investigation into the long-term impacts of such compounds on aquatic ecosystems (Kim & Choi, 2014).

Human Exposure and Health Risks Investigations into benzophenone-3 (BP-3), a compound similar to this compound, have revealed its detection in human plasma and urine following topical application of sunscreens, raising concerns about systemic absorption and potential health risks (Janjua, Kongshoj, Andersson, & Wulf, 2008). Additionally, a study on the genotoxicity of pentachlorophenol (PCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), which are structurally distinct but relevant due to their environmental persistence and potential for bioaccumulation, shows significant genotoxic effects in freshwater fish, underscoring the importance of assessing the ecological and health impacts of chemical contaminants (Farah, Ateeq, Ali, & Ahmad, 2003).

Biodegradation Pathways Research into the biodegradation of chlorophenols, such as the study on the identification of the upstream 4-chlorophenol biodegradation pathway using a recombinant monooxygenase, provides insights into the microbial degradation of phenolic compounds and their derivatives. This is relevant for understanding the environmental fate and potential remediation strategies for compounds related to this compound (Cho, Kwean, Yang, Cho, Kwak, Park, & Kim, 2017).

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to form new compounds.

Mode of Action

The mode of action of 1-phenylpent-4-en-1-one is primarily through its involvement in chemical reactions. For instance, under the action of an excess of trifluoromethanesulfonic acid, 1-aryl-5-phenylpent-4-en-2-yn-1-ones cyclize intramolecularly to 6-aryl-2-phenyl-2,3-dihydropyran-4-ones . This suggests that 1-phenylpent-4-en-1-one can participate in cyclization reactions, leading to the formation of new cyclic compounds.

Result of Action

The molecular and cellular effects of 1-phenylpent-4-en-1-one’s action largely depend on the specific reactions it’s involved in. For example, in the cyclization reaction mentioned earlier, it helps form new cyclic compounds . The exact effects would therefore depend on the nature of these new compounds and their interactions with cellular components.

Action Environment

The action, efficacy, and stability of 1-phenylpent-4-en-1-one can be influenced by various environmental factors. For instance, the cyclization reaction it participates in occurs at room temperature . Other factors, such as the presence of other reactants and the pH of the environment, could also potentially influence its action.

Properties

IUPAC Name

1-phenylpent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGSYTRHCDNSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075396
Record name 4-Penten-1-one, 1-phenyl-
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-29-7
Record name 1-Phenyl-4-penten-1-one
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Record name 4-Penten-1-one, 1-phenyl-
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Record name 4-Pentenophenone
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Record name 4-Penten-1-one, 1-phenyl-
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Record name 4-Penten-1-one, 1-phenyl-
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Record name 4-Penten-1-one, 1-phenyl
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Record name 4-PENTENOPHENONE
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Synthesis routes and methods I

Procedure details

Ethyl benzoylacetate (38.4 g, 0.2 mole, Aldrich) was added to a mixture of sodium ethoxide (13.6 g, 0.2 moles) in 200 mL ethanol. The mixture was stirred magnetically and slowly brought to reflux. After 30 minutes, the reaction mixture was cooled and allyl bromide (26.6 g, 0.22 moles, Aldrich) was added via a syringe with care (10 minutes), and the mixture was refluxed for another 2 hours. After cooling to room temperature, the mixture was transferred to a separatory funnel and diluted with 300 mL saturated sodium bicarbonate and extracted with ether (200 mL×3). The combined ether layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed by rotary evaporation resulting in a brownish oil. Without further purification, the crude product was suspended in 250 mL 1 normal sodium hydroxide solution and brought to gentle reflux overnight. After cooling, the oil that floated on top was separated and was combine with the organic layer from the extractions that followed. The aqueous layer was acidified with 50% sulfuric acid to pH 1 and heated to reflux for 5 hours. The mixture was extracted with ethyl acetate (200 mL×3). The organic layer was dried over sodium sulfate and the solvent removed by rotary evaporation to yield a yellow oil. Yield: 19.7 g (61.5%) with boiling point 70-80° C. at 0.8 mmHg. 1H-NMR (CDCl3, δ): phenyl ring (7.97, d, 2H, 7.55, m, 1H, 7.4, m, 2H); vinyl group (5.8, m 2H, 5.1 q, 1H); 3.08 (t, 2H); 2.5 (m, 2H). See also, Vogel et al., Vogel's Textbook of Practical Organic Chemistry. Fifth Edition, revised by Furniss et al., 1989, Pearson Prentice Hall).
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A sodium solution of alcohol was prepared by dissolving 33 g of sodium in 1000 mL of ethanol. To the warm solution, 260 mL of benzoyl-acetic acid-ethylester was added and then 130 mL of allyl bromide was slowly dropped into the solution. The mixture was refluxed for 4 hrs. and then the solid removed in a vacuum. The resulting solid was then combined in an aqueous solution of potassium hydroxide prepared by combining 145 g of potassium hydroxide with 500 mL of water. This mixture was heated under reflux for 4 hrs. The mixture was then neutralized and extracted three times with 150 mL of diethylether. The organic layer was separated, washed twice with water, and dried. The solvent was removed in a vacuum to produce a 98 percent yield of phenyl-(but-3-enyl) ketone.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
145 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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